molecular formula C13H9BrF4N2O2 B5380994 N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

Cat. No.: B5380994
M. Wt: 381.12 g/mol
InChI Key: LYTAMWRLQHRELQ-UHFFFAOYSA-N
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Description

N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a synthetic organic compound characterized by the presence of a quinoline ring substituted with a bromine atom at the 5-position and a tetrafluoro-2-methoxypropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves the following steps:

    Bromination of Quinoline: The starting material, quinoline, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron(III) bromide.

    Formation of Tetrafluoro-2-methoxypropanamide: The brominated quinoline is then reacted with tetrafluoro-2-methoxypropanoic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide, to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as N-(5-azido-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide or N-(5-thio-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide are formed.

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: De-brominated quinoline derivatives.

Scientific Research Applications

N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or photophysical properties.

    Biological Studies: It serves as a probe in biological assays to study the interaction of quinoline derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the tetrafluoro-2-methoxypropanamide group enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-8-quinolinyl)acetamide
  • N-(5-Bromo-8-quinolinyl)-2-furamide
  • N-(5-Bromo-8-quinolinyl)-3-nitrobenzamide

Uniqueness

N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is unique due to the presence of the tetrafluoro-2-methoxypropanamide group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications, such as enhancing binding affinity in medicinal chemistry or providing unique photophysical properties in materials science.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF4N2O2/c1-22-12(15,13(16,17)18)11(21)20-9-5-4-8(14)7-3-2-6-19-10(7)9/h2-6H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTAMWRLQHRELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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